1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene
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Description
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.268. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Nitrofurazan-Benzene Derivatives : A study by Ovchinnikov et al. (2009) focused on the synthesis of 1,3- and 1,4-bis(3-nitrofurazan-4-yl)benzenes and their isomeric forms by dehydration and oxidation processes. These compounds are of interest for their potential use in energetic materials and as intermediates in organic synthesis Ovchinnikov, I., Finogenov, A. O., Epishina, M. A., Strelenko, Y., & Makhova, N. (2009). Mendeleev Communications, 19, 217-219.
Crystal Structure of Bis(Oxazolinyl)benzene Complexes : Bolm et al. (1991) reported the synthesis of optically active bis(oxazolines) from dinitriles, indicating the potential use of such structures in asymmetric catalysis and ligand design. An X-ray structure analysis of a zinc dichloride complex provided insight into the compound's conformational properties Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Chemische Berichte, 124, 1173-1180.
Material Applications and Binding Studies
DNA Binding Studies : Haider et al. (2011) explored the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative, highlighting their strong DNA binding capabilities. This suggests potential applications in the development of new materials for biotechnology and medicine Haider, A., Akhter, Z., Jabeen, F., Janjua, N. K., & Bolte, M. (2011). Journal of Molecular Structure, 994, 242-247.
Polymer Synthesis and Properties : Faghihi et al. (2011) discussed the synthesis of new poly(amide-imide)s based on a similar structure, showing the impact of the monomer's design on the resulting polymer properties. This research is relevant for the development of high-performance polymers with specific thermal and mechanical characteristics Faghihi, K., Shabanian, M., & Valikhani, N. (2011). Designed Monomers and Polymers, 14, 109-119.
Guest Exchange and Inclusion Compounds
- Inclusion Compound Behavior : Caira et al. (2001) studied the host-guest behavior of a compound structurally related to 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene, providing insights into the selectivity and exchange processes in inclusion compounds. This research contributes to understanding how such compounds can be used in molecular recognition and sensor development Caira, M., Nassimbeni, L., Vujovic, D., & Weber, E. (2001). Journal of The Chemical Society-perkin Transactions 1, 861-863.
Properties
IUPAC Name |
1,2-dinitro-4,5-di(propan-2-yloxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-7(2)19-11-5-9(13(15)16)10(14(17)18)6-12(11)20-8(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIUMBWEGITOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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